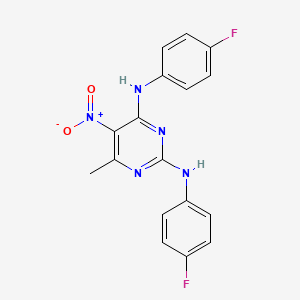
N~2~,N~4~-Bis(4-fluorophenyl)-6-methyl-5-nitropyrimidine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~,N~4~-Bis(4-fluorophenyl)-6-methyl-5-nitropyrimidine-2,4-diamine is a synthetic organic compound characterized by the presence of fluorophenyl groups, a methyl group, and a nitro group attached to a pyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~4~-Bis(4-fluorophenyl)-6-methyl-5-nitropyrimidine-2,4-diamine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as β-diketones and guanidine derivatives.
Introduction of Fluorophenyl Groups: The fluorophenyl groups are introduced via nucleophilic aromatic substitution reactions using 4-fluoroaniline as a starting material.
Nitration and Methylation: The nitro group is introduced through nitration reactions using nitric acid, while the methyl group can be added via alkylation reactions using methyl iodide or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N~2~,N~4~-Bis(4-fluorophenyl)-6-methyl-5-nitropyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Hydrolysis: Acidic or basic aqueous solutions, elevated temperatures.
Major Products
Reduction: Conversion of the nitro group to an amino group.
Substitution: Introduction of various functional groups onto the fluorophenyl rings.
Hydrolysis: Breakdown products of the pyrimidine ring, depending on the specific conditions used.
Wissenschaftliche Forschungsanwendungen
N~2~,N~4~-Bis(4-fluorophenyl)-6-methyl-5-nitropyrimidine-2,4-diamine has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Materials Science: Utilized in the development of advanced materials with unique electronic or optical properties.
Biological Studies: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: Employed in the synthesis of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of N2,N~4~-Bis(4-fluorophenyl)-6-methyl-5-nitropyrimidine-2,4-diamine involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The presence of fluorophenyl groups and the nitro group can influence its binding affinity and specificity towards these targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N~2~,N~4~-Bis(4-fluorophenyl)-N~6~-(2-pyrimidinylmethyl)-1,3,5-triazine-2,4,6-triamine
- N~2~,N~4~-Bis(4-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine
Uniqueness
N~2~,N~4~-Bis(4-fluorophenyl)-6-methyl-5-nitropyrimidine-2,4-diamine is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties. The combination of fluorophenyl, methyl, and nitro groups on the pyrimidine ring differentiates it from other similar compounds and may result in unique reactivity and applications.
Eigenschaften
CAS-Nummer |
1525-17-3 |
|---|---|
Molekularformel |
C17H13F2N5O2 |
Molekulargewicht |
357.31 g/mol |
IUPAC-Name |
2-N,4-N-bis(4-fluorophenyl)-6-methyl-5-nitropyrimidine-2,4-diamine |
InChI |
InChI=1S/C17H13F2N5O2/c1-10-15(24(25)26)16(21-13-6-2-11(18)3-7-13)23-17(20-10)22-14-8-4-12(19)5-9-14/h2-9H,1H3,(H2,20,21,22,23) |
InChI-Schlüssel |
YTMQTNNYLMRBJN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NC(=N1)NC2=CC=C(C=C2)F)NC3=CC=C(C=C3)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


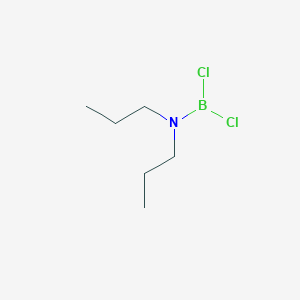
![2-[(2-Dodecanoyloxyacetyl)amino]ethyl dodecanoate](/img/structure/B14741806.png)
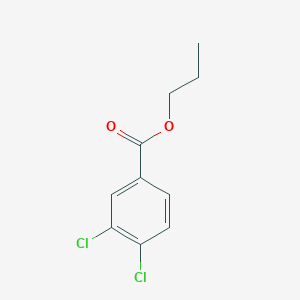
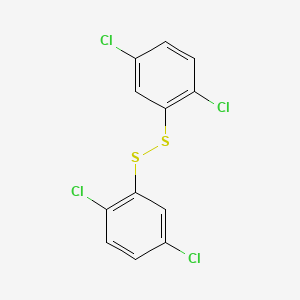
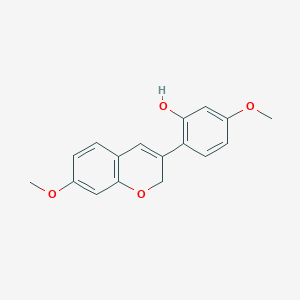
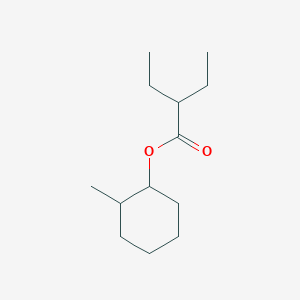
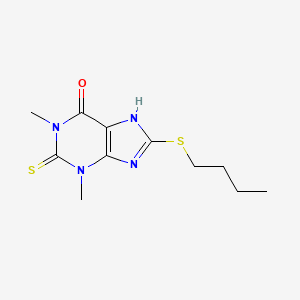
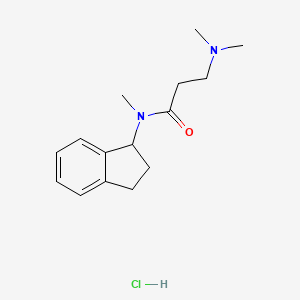
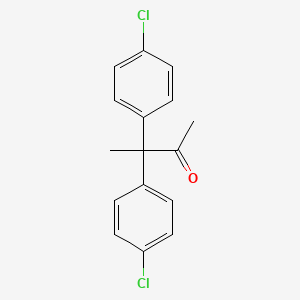
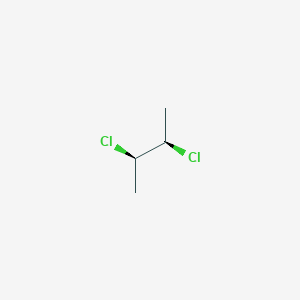
![4,4'-{[2-(5-Nitropyridin-2-yl)hydrazinylidene]methylene}dianiline](/img/structure/B14741860.png)
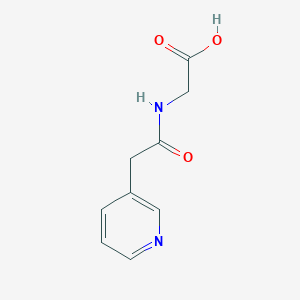
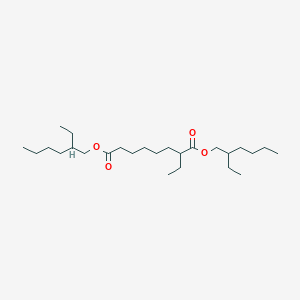
![2,3-Dimethyl-1,4-dioxaspiro[4.5]decane](/img/structure/B14741880.png)
